molecular formula C17H25N3O3 B3489514 ETHYL 4-({[(2-PIPERIDINOETHYL)AMINO]CARBONYL}AMINO)BENZOATE

ETHYL 4-({[(2-PIPERIDINOETHYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B3489514
M. Wt: 319.4 g/mol
InChI Key: VIRPSYUDEWLJTO-UHFFFAOYSA-N
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Description

ETHYL 4-({[(2-PIPERIDINOETHYL)AMINO]CARBONYL}AMINO)BENZOATE is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[(2-PIPERIDINOETHYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 2-(piperidinoethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[(2-PIPERIDINOETHYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzoate moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

ETHYL 4-({[(2-PIPERIDINOETHYL)AMINO]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of ETHYL 4-({[(2-PIPERIDINOETHYL)AMINO]CARBONYL}AMINO)BENZOATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-({[(2-PIPERIDINOETHYL)AMINO]CARBONYL}AMINO)BENZOATE: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-(2-piperidin-1-ylethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-2-23-16(21)14-6-8-15(9-7-14)19-17(22)18-10-13-20-11-4-3-5-12-20/h6-9H,2-5,10-13H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRPSYUDEWLJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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